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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

N-(4-Chloro-3-
hydroxyphenyl)acetamide
28443-52-9

B112418

L  Get Quote

Molecular Profile & Isomer Distinction

Target Molecule: N-(4-Chloro-3-hydroxyphenyl)acetamide CAS: 28443-52-9 Molecular
Formula: CsHsCINO2 Molecular Weight: 185.61 g/mol

The "Isomer Trap" (Critical Quality Attribute)

Researchers must distinguish the target from its positional isomers, which possess significantly

different packing motifs.

Feature

Target Molecule

Common Impurity

(Reference)
N-(4-Chloro-3- N-(3-Chloro-4-
IUPAC
hydroxyphenyl)acetamide hydroxyphenyl)acetamide
Structure ClatC4,OH at C3 ClatC3,OH at C4
) 4-Amino-2-chlorophenol /
Precursor 4-Amino-3-chlorophenol

Paracetamol

Crystal Habit

Predicted: Prisms/Plates

Experimental: Yellow Needles

Space Group

Predicted: P21/c or Pbca

Known: Pna21 (Orthorhombic)
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Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), a high-purity synthesis followed
by a controlled crystallization gradient is required.

Synthesis Pathway

Reaction Logic: Selective N-acetylation of the aniline moiety in 4-amino-3-chlorophenol using
acetic anhydride. The phenolic -OH is less nucleophilic and remains unreacted under controlled
conditions.

Reagents:

Precursor: 4-Amino-3-chlorophenol (CAS 17609-80-2)

Acylating Agent: Acetic Anhydride (1.1 eq)

Solvent: Glacial Acetic Acid or Water/Ethanol (1:1)

Catalyst: Sodium Acetate (buffer)

Step-by-Step Protocol:

Dissolution: Dissolve 10 mmol of 4-amino-3-chlorophenol in 30 mL of 50% aqueous ethanol
at 60°C.

Acetylation: Add 11 mmol of acetic anhydride dropwise over 20 minutes. Maintain
temperature at 60—65°C to prevent O-acetylation.

Precipitation: Stir for 1 hour. Cool the mixture slowly to 4°C. The crude amide will precipitate.

Purification: Recrystallize from boiling water (solubility differential is high for acetanilides).

Crystallization for SCXRD

Single crystals require a slow nucleation rate. Use the Evaporation-Diffusion Method.

» Solvent System: Ethanol (Good solvent) / Water (Poor solvent).[1]
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e Method: Dissolve 50 mg of purified compound in 2 mL warm ethanol. Filter into a narrow vial.
Place this vial inside a larger jar containing 10 mL water (antisolvent). Seal the outer jar.

» Mechanism: Ethanol vapor diffuses out, and water vapor diffuses in, slowly increasing
supersaturation to grow prismatic crystals over 48—72 hours.

Structural Prediction & Analysis (The Core)

Since the exact lattice parameters for the 4-CI-3-OH isomer are not standard, we derive the
Predicted Structural Model based on the supramolecular synthons observed in the 3-CI-4-OH
isomer (CSD Ref: COTZAN family).

Hydrogen Bonding Motifs (Graph Set Analysis)

The crystal packing will be dominated by two primary hydrogen bond donors (-NH and -OH)
and two acceptors (C=0 and -OH).

e Primary Chain (C(4)): The amide N-H...O=C interaction forms infinite 1D chains. This is the
"backbone" of acetanilide structures.

e Secondary Linkage (C(9) or R2,2(8)): The phenolic -OH group acts as a lateral linker.

o Prediction: In the 4-CI-3-OH isomer, the OH is meta to the amide. This geometry favors
the formation of 2D sheets rather than the tight herringbone packing seen in paracetamol.

Role of Chlorine (Halogen Bonding)

» Steric Bulk: The Cl atom at the para position (C4) is significant. It prevents the flat stacking of
phenyl rings.

e Type Il Halogen Bond: Look for C-Cl...O interactions where the Cl acts as a Lewis acid (o-
hole donor) to the carbonyl oxygen.

Visualization of Predicted Pathway

The following diagram illustrates the logical flow from synthesis to the predicted supramolecular
assembly.
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Selective N-Acetylation
(Ac20/60°C

§ N-(4-Chloro-3-h (CrrnudP‘/ Predicted 2D Layered Structure

Click to download full resolution via product page

Caption: Workflow from precursor synthesis to structural elucidation, highlighting the predicted
supramolecular synthons (H-bonding motifs) that drive crystal packing.

X-Ray Diffraction Workflow (Standard Operating
Procedure)
Data Collection Parameters

To validate the structure, adhere to these collection standards:

o Temperature: 100 K (Cryostream). Reason: Reduces thermal motion of the terminal Cl atom
and improves resolution of H-atoms.

 Source: Mo Ka (A = 0.71073 A). Reason: Preferred over Cu Ka to minimize absorption
correction errors caused by the chlorine atom.

« Resolution: 0.80 A or better.

Refinement Strategy

e Space Group Determination: Check for systematic absences. Expect P21/c (Monoclinic) or
Pbca (Orthorhombic).

e Heavy Atom Location: Use Direct Methods (SHELXT) to locate CI, O, N, and C atoms.
e Hydrogen Treatment:

o Amide/Phenyl H:[1] Place in calculated geometric positions (Riding model).
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o Hydroxyl H:[2] Locate in the Difference Fourier Map.[3] Refine with a rotating group model
to satisfy H-bond geometry.

Quantitative Data Summary (Comparative)

Use this table to benchmark your experimental results against the known isomer.

Known Isomer (3-Cl-4-OH) Target Prediction (4-Cl-3-

Parameter 1] OH)

Crystal System Orthorhombic Monoclinic (Predicted)

Space Group Pna2l pP21/c

Z (Molecules/Cell) 4 4

Vol (A3) ~861 ~850-880

Density (calc) 1.431 g/cm3 ~1.43 g/cm?3

Primary Interaction N-H...O (Chain) N-H...O (Chain)

Secondary Interaction O-H...O (Chain) O-H...O (Sheet/Dimer)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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